molecular formula C23H20N4O3S B2815168 3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034600-08-1

3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2815168
CAS RN: 2034600-08-1
M. Wt: 432.5
InChI Key: JDUZXBXHPVVZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as PTQ, is a member of the quinazoline family and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

New Synthetic Routes

A study by Mohanta and Kim (2002) described a synthetic route to create tetracyclic quinazolin-4(3H)-one ring systems, showcasing a foundational approach for the synthesis of complex quinazoline derivatives. This methodology could be adaptable for synthesizing compounds with a similar core structure, highlighting a versatile approach to quinazoline chemistry (Mohanta & Kim, 2002).

Electrochemical Synthesis

Amani and Nematollahi (2012) conducted electrochemical syntheses of new arylthiobenzazoles, indicating that electrochemical methods can be used for the functionalization of quinazoline derivatives, potentially including 3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (Amani & Nematollahi, 2012).

Biological Activities

Antimicrobial Activities

Prakash et al. (2010) synthesized a series of compounds related to thiazolidine-diones and evaluated their antimicrobial properties. Although not directly mentioning the specific chemical , this study indicates the potential biological applications of thiazole and quinazoline derivatives in fighting bacterial and fungal infections (Prakash et al., 2010).

Hypotensive Agents

Eguchi et al. (1991) explored quinazoline diones as hypotensive agents, focusing on their relaxing effects on blood vessels. This suggests the potential of quinazoline derivatives in cardiovascular research and their role in developing new therapeutic agents (Eguchi et al., 1991).

properties

IUPAC Name

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c28-21-17-8-4-5-9-18(17)25-23(30)27(21)16-10-12-26(13-11-16)22(29)19-14-31-20(24-19)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUZXBXHPVVZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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